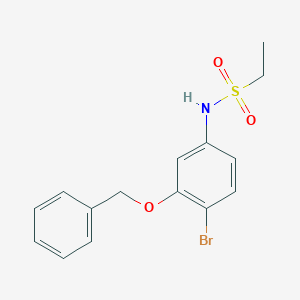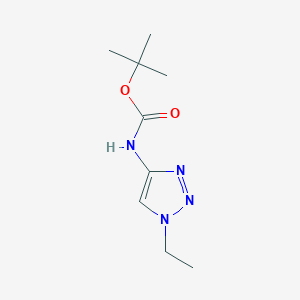
3-(1-Propylpiperidin-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Propylpiperidin-4-yl)propanoic acid is an organic compound with the molecular formula C11H21NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propylpiperidin-4-yl)propanoic acid typically involves the alkylation of piperidine followed by carboxylation. One common method involves the reaction of 1-propylpiperidine with acrylonitrile to form 3-(1-Propylpiperidin-4-yl)propionitrile, which is then hydrolyzed to yield the desired propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Propylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propanoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(1-Propylpiperidin-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 3-(1-Propylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropionic acid: A similar compound with a bromine atom instead of the piperidine ring.
3-(2,5-Dichlorophenyl)propanoic acid: Contains a dichlorophenyl group instead of the piperidine ring
Uniqueness
3-(1-Propylpiperidin-4-yl)propanoic acid is unique due to its piperidine ring, which imparts specific chemical and biological properties. This structure allows it to interact with biological targets in ways that similar compounds without the piperidine ring cannot .
Propriétés
Formule moléculaire |
C11H21NO2 |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3-(1-propylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H21NO2/c1-2-7-12-8-5-10(6-9-12)3-4-11(13)14/h10H,2-9H2,1H3,(H,13,14) |
Clé InChI |
AGJMGAZPVCJFKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(CC1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



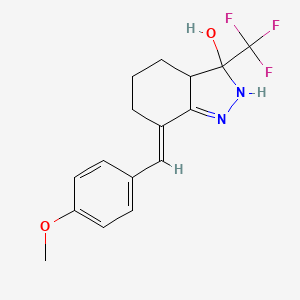
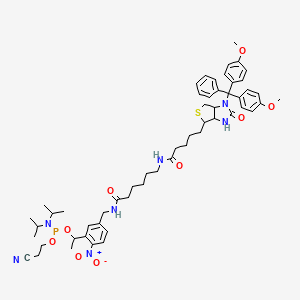
![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
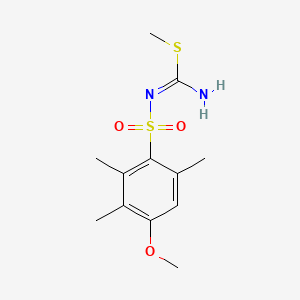
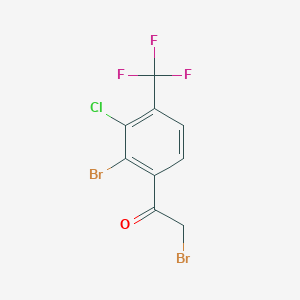

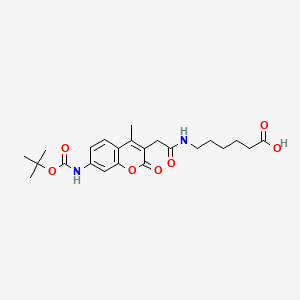

![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)
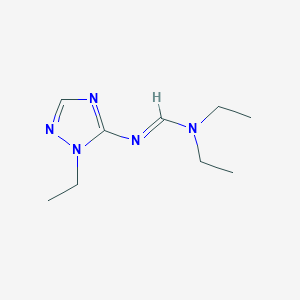
![1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723508.png)
